
Methyl 4-(2-chloroacetyl)benzoate
説明
Methyl 4-(2-chloroacetyl)benzoate is a chemical compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 . It is a derivative of benzoic acid, specifically an ester, where the hydrogen of the carboxylic acid group is replaced by a methyl group .
Physical and Chemical Properties Analysis
This compound has a melting point of 148-150°C . Its density and boiling point are predicted to be 1.248±0.06 g/cm3 and 339.2±22.0°C respectively . It’s important to note that these are predicted values and may vary under different conditions.科学的研究の応用
Synthesis and Derivative Formation
Methyl 4-(2-chloroacetyl)benzoate is a key component in synthesizing various derivatives with potential applications. For instance, it acts as a precursor in the synthesis of quinazolin-4-one derivatives. This process involves multiple steps beginning from anthranilic acid and leading to different hydrazone derivatives (AL-ALAAF & Al-iraqi, 2021).
Intermediate in Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmacological agents. For example, it is used in producing Tianeptine, an antidepressant. The synthesis path involves reactions like diazotization, esterification, and chlorination, making it viable for industrial-scale production (Jian-she, 2009).
In Sugar Chemistry
This compound is utilized in the sugar chemistry field, specifically in the synthesis of forosamine, a sugar derivative. This application involves a series of complex reactions including allylic amination and debromination, showcasing its versatility in chemical synthesis (Baer & Hanna, 1981).
Analytical Chemistry
In analytical chemistry, it is used for determining phenol compounds in waste water using 4-aminoantipyrine spectrometry. This application highlights its role in environmental monitoring and pollution assessment (森田 & 中村, 2010).
Chemosensor Development
It's involved in the development of chemosensors, particularly for fluoride sensing. This is due to its ability to undergo color changes and optical shifts upon interaction with fluoride ions, making it valuable in environmental and clinical diagnostics (Ma et al., 2013).
Photophysical Properties
This compound derivatives exhibit unique photophysical properties, useful in understanding light-matter interactions. Studies on derivatives like methyl salicylate explore their absorption spectra and emission characteristics, contributing to fields like photonics and material science (Yoon et al., 2019).
特性
IUPAC Name |
methyl 4-(2-chloroacetyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGRGJFMWACNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide](/img/structure/B3270311.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide](/img/structure/B3270318.png)
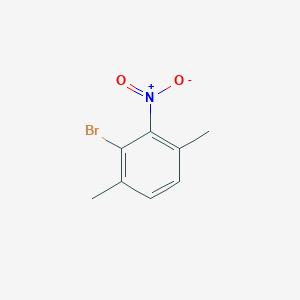
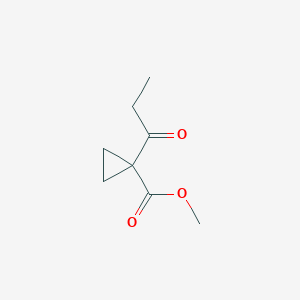
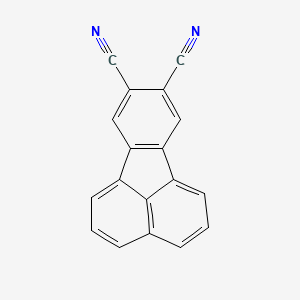


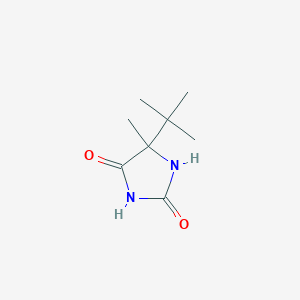
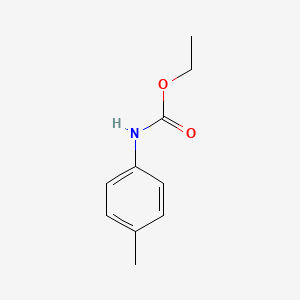
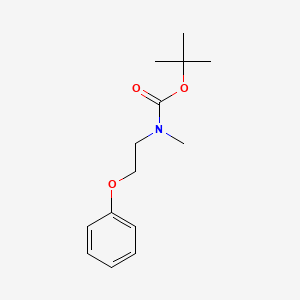
![2,3,3-Trimethylbenzo[f]indole](/img/structure/B3270407.png)
![2-[(Ethoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B3270408.png)


